2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide” is a chemical substance with the CAS number 337922-18-6 . It has a molecular formula of C21H17Cl3N2O4S and a molecular weight of 499.79.
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of a sulfonyl group attached to a dichlorophenyl group and an aniline, which is further connected to an acetamide group with a methoxyphenyl substituent . The exact 3D structure would require computational chemistry techniques to determine .Scientific Research Applications
Therapeutic Applications
Antiviral and Neuroprotective Effects
A novel anilidoquinoline derivative, structurally related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro and showed promise in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, highlighting its potential as a therapeutic agent against viral encephalitis (Joydeep Ghosh et al., 2008).
Environmental and Degradation Studies
Herbicide Degradation
Research on alachlor, a chloroacetamide herbicide structurally similar to the compound , provided insights into its degradation in soils. The study explored the kinetics of alachlor's degradation and its breakdown products in different soil types, contributing to understanding the environmental fate of such compounds (Sonia Rodríguez-Cruz & S. Lacorte, 2005).
Chemical Synthesis and Characterization
Synthesis of Novel Compounds
Research into the synthesis of new bisimidyl sulfonamido ketone compounds, incorporating active segments like β-lactam, cyclic imide, and sulfonamido groups, reflects the compound's utility in creating biologically active molecules. These compounds exhibited significant antibacterial and antifungal activities, showcasing the chemical versatility and potential for developing new therapeutic agents (Z. Fadel & A. Al-Azzawi, 2021).
Efficient Synthesis Methods
Another study focused on the highly efficient synthesis of related compounds, demonstrating optimized conditions for producing high yields. This research underscores the importance of efficient synthetic routes for creating compounds with potential pharmaceutical applications (Liu Chon, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4S/c1-30-16-9-7-15(8-10-16)25-21(27)13-26(19-5-3-2-4-17(19)23)31(28,29)20-12-14(22)6-11-18(20)24/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTUJKHJNDXBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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